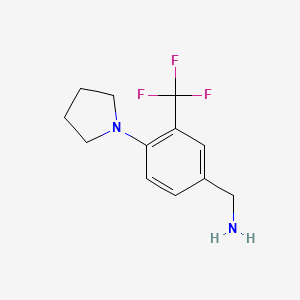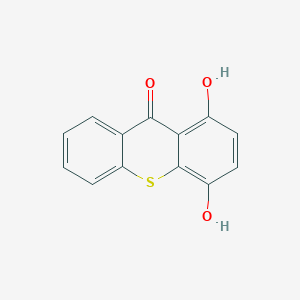
1,4-Dihydroxy-9H-thioxanthen-9-one
概要
説明
“1,4-Dihydroxy-9H-thioxanthen-9-one” is a chemical compound with the molecular formula C13H8O3S . It is primarily used in the biomedical field as an intermediary reagent for pharmaceuticals . It’s crucial for developing drugs aimed at treating various cardiac diseases and neurological disorders .
Synthesis Analysis
The synthesis of “this compound” involves a mixture of phenols derivatives and salicylic acid/thiosalicilic acid derivatives . Heteropoly acid is added to this mixture, which is then irradiated in a microwave oven . The reaction mixture is allowed to cool, poured into ethyl acetate, and extracted with a saturated aqueous solution of NaHCO3 . The organic layer is dried over Na2SO4 and evaporated in a vacuum to give an impure residue . Chromatography of the crude products is performed on a column of silica gel eluted with n-hexane/EtOAc, to give pure crystalline products .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thioxanthen-9-one core . The compound has a molecular weight of 244.27 g/mol .
科学的研究の応用
Synthesis and Derivative Formation
1,4-Dihydroxy-9H-thioxanthen-9-one and its derivatives have been explored extensively in synthetic chemistry. Its reactions with various agents have led to the creation of novel compounds. For example, its transformation with iodic acid results in different skeletal structures depending on reaction conditions, contributing to the diversity of thioxanthene derivatives (Loskutov, Gatilov, & Shteingarts, 2010). Additionally, its chlorination and regioselective reactions further expand the scope of potential thioxanthene-based compounds (Loskutov, Mamatyuk, & Beregovaya, 2010).
Photophysical Properties
The photophysical properties of thioxanthenes like this compound are critical in understanding their behavior in different environments. Studies have shown that the deactivation processes of these compounds in protic solvents differ significantly from those in aprotic solvents, highlighting their potential applications in areas where solvent interactions are crucial (Krystkowiak, Maciejewski, & Kubicki, 2006).
Photoinitiators in Polymerization
A significant application of thioxanthenes is in the field of polymerization. They are used as photoinitiators due to their ability to absorb light and initiate polymerization processes. For instance, acrylate functionalized thioxanthone based photoinitiators have been designed for effective free radical polymerization under visible light, demonstrating their potential in industrial applications such as inks and coatings (Wu et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, thioxanthen-9-one, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .
将来の方向性
特性
IUPAC Name |
1,4-dihydroxythioxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3S/c14-8-5-6-9(15)13-11(8)12(16)7-3-1-2-4-10(7)17-13/h1-6,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLCNKLLVUPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3S2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634575 | |
| Record name | 1,4-Dihydroxy-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14992-80-4 | |
| Record name | 1,4-Dihydroxy-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-propan-2-ylphenoxy)methyl]benzoic Acid](/img/structure/B3104710.png)
![4-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B3104718.png)
![3-Azatricyclo[4.2.2.0(2)]decan-4-one](/img/structure/B3104719.png)

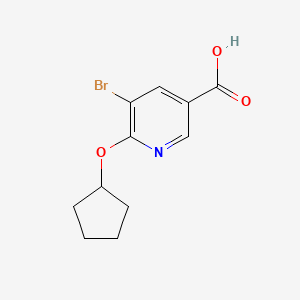
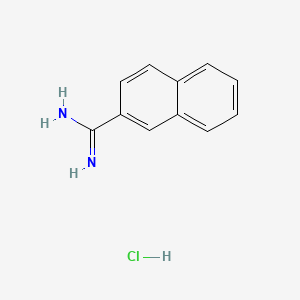
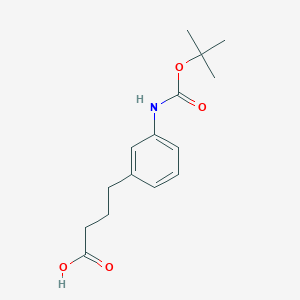
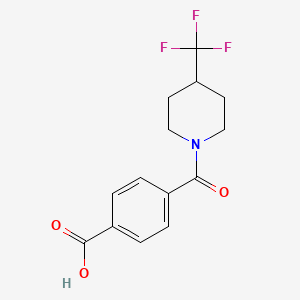
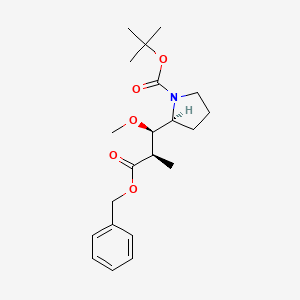
![tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate](/img/structure/B3104765.png)

![(1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]iMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3104778.png)
![Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate](/img/structure/B3104796.png)
